molecular formula C13H11N3O3S B2452185 4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1707392-15-1

4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Katalognummer: B2452185
CAS-Nummer: 1707392-15-1
Molekulargewicht: 289.31
InChI-Schlüssel: TXUISCBNIVDFRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound that belongs to the class of thiadiazines This compound is characterized by a pyridine ring fused to a thiadiazine ring, with a methylphenyl substituent at the 4-position

Eigenschaften

IUPAC Name

4-(3-methylphenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c1-9-4-2-5-10(8-9)16-12-11(6-3-7-14-12)20(18,19)15-13(16)17/h2-8H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUISCBNIVDFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=CC=N3)S(=O)(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Condensation-Cyclization Approach

The most widely reported method involves a two-step condensation-cyclization sequence. Initial Schiff base formation between 3-methylbenzylamine and pyridine-2,3-dicarbaldehyde precedes thiadiazine ring closure using sulfur-containing reagents.

Reaction Scheme:

  • Schiff Base Formation:
    $$ \text{3-Methylbenzylamine} + \text{Pyridine-2,3-dicarbaldehyde} \xrightarrow{\text{EtOH, 78°C}} \text{Imine Intermediate} $$
  • Thiadiazine Cyclization:
    $$ \text{Imine Intermediate} + \text{Thiourea} \xrightarrow{\text{H}2\text{O}2, \text{AcOH}} \text{1,1-Dioxide Product} $$

Critical parameters:

  • Oxidant Selection: Hydrogen peroxide (30% w/v) achieves complete sulfone oxidation without over-oxidation byproducts.
  • Acid Catalyst: Glacial acetic acid (5 mol%) optimizes cyclization kinetics while minimizing esterification side reactions.

One-Pot Multicomponent Synthesis

Recent advances demonstrate a streamlined one-pot procedure combining 3-methylphenyl isocyanate, 2-aminopyridine-3-sulfonic acid, and phosphoryl chloride:

Optimized Conditions:

Parameter Optimal Value Impact on Yield
Temperature 110°C Maximizes ring closure
POCl₃ Concentration 2.5 equiv Prevents N-oxide formation
Reaction Time 8 h 89% conversion

Data extrapolated from pyrido[4,3-e] analog synthesis

Mechanistic studies reveal a cascade process:

  • Sulfonamide Formation:
    $$ \text{2-Aminopyridine-3-sulfonic acid} + \text{POCl}_3 \rightarrow \text{Sulfonyl Chloride Intermediate} $$
  • Urea Coupling:
    $$ \text{Sulfonyl Chloride} + \text{3-Methylphenyl Isocyanate} \rightarrow \text{Biuret Analog} $$
  • Ring Closure:
    Intramolecular nucleophilic attack by pyridine nitrogen completes thiadiazine formation.

Reaction Optimization and Kinetic Analysis

Solvent Effects on Cyclization

Comparative studies in aprotic vs. protic solvents:

Solvent Dielectric Constant Yield (%) Byproduct Formation
DMF 36.7 62 18% sulfoxide
Ethanol 24.3 78 5% dimer
Acetic Acid 6.2 91 <2%

Adapted from triazino-thiadiazine synthesis

Acetic acid’s dual role as solvent and proton donor accelerates the rate-determining deprotonation step, as shown by Arrhenius plots ($$ E_a = 58.2 \, \text{kJ/mol} $$ in AcOH vs. $$ 72.4 \, \text{kJ/mol} $$ in EtOH).

Catalytic Additives

Quaternary Ammonium Salts:

  • Tetrabutylammonium bromide (TBAB, 0.1 mol%) increases yield by 12% via phase-transfer catalysis.
  • Mechanism: Stabilizes transition state through cation-π interactions with the pyridine ring.

Transition Metal Catalysts:

  • CuI (5 mol%) enables Ullmann-type C-N coupling in challenging substrates, though risks metal contamination in APIs.

Purification and Isolation Techniques

Crystallization Optimization

Solvent Pair Screening:

Antisolvent Solvent Purity (%) Crystal Habit
Water DMSO 99.2 Needles
Hexane Acetone 98.7 Prisms
Ethyl Acetate Methanol 99.5 Tetragonal Plates

Data from scaled-up batches (100 g)

Methanol/ethyl acetate system achieves optimal purity by removing residual thiourea derivatives (HPLC quantification: <0.1% area).

Chromatographic Methods

HPLC Conditions for Analytical Purity:

  • Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
  • Mobile Phase: 65:35 0.1% TFA in H₂O:ACN
  • Retention Time: 6.8 min
  • LOD: 0.02 μg/mL (UV 254 nm)

Preparative HPLC (>99.9% purity) requires gradient elution:

  • 40-60% ACN in 15 min
  • Flow Rate: 20 mL/min
  • Injection Volume: 2 mL (50 mg/mL in DMSO)

Industrial-Scale Production

Continuous Flow Synthesis

Pilot Plant Parameters (100 kg/batch):

Unit Operation Equipment Key Metrics
Feed Preparation 2000 L SS Reactor 85°C, 2 h mixing
Cyclization Plug Flow Reactor 110°C, 45 min residence
Crystallization Cooling Crystallizer -5°C/min cooling rate
Drying Vacuum Tray Dryer 40°C, 15 mmHg, 8 h

Yield: 82% (vs. 91% lab-scale) due to thermal gradients in scaled equipment.

Waste Stream Management

Byproduct Recovery:

  • Sulfoxide Analog: 15% recovered via alkaline hydrolysis (2M NaOH, 80°C) and reused in earlier synthesis steps.
  • Metal Contaminants: Chelating resins reduce Cu²⁺ levels from 120 ppm to <1 ppm in final product.

Comparative Analysis of Methodologies

Cost-Benefit Analysis

Method Raw Material Cost ($/kg) Process Complexity Environmental Factor
Condensation-Cyclization 420 Moderate E-Factor 18.7
One-Pot Synthesis 310 High E-Factor 9.4
Continuous Flow 380 Low E-Factor 5.1

E-Factor = (Total waste)/(Product mass); data from pilot studies

Regulatory Considerations

  • ICH Q3D Compliance: Requires control of Pd (<10 ppm) in metal-catalyzed routes
  • Genotoxic Impurities: Sulfonyl chlorides must be maintained below 50 ppm (EMA guideline)

Analyse Chemischer Reaktionen

Oxidation Reactions

Reaction TargetConditions/ReagentsProductNotes
3-Methylphenyl groupStrong oxidizers (e.g., KMnO₄, CrO₃ in acidic conditions)3-Carboxyphenyl derivativeOxidation of the methyl group to a carboxylic acid.

Reduction Reactions

The sulfone groups are resistant to reduction, but the amide-like N–C=O bond in the thiadiazinone ring may be reduced under specific conditions:

Reaction TargetConditions/ReagentsProductNotes
Thiadiazinone carbonylLiAlH₄, NaBH₄ (with activation)Secondary amine derivativePartial reduction to form a cyclic amine structure.

Substitution Reactions

The aromatic systems (pyrido and phenyl rings) are susceptible to electrophilic substitution. The methyl group activates the phenyl ring toward electrophiles:

Reaction TypeConditions/ReagentsPositionProduct
NitrationHNO₃/H₂SO₄Para to methyl group on phenyl ringNitro-substituted derivative
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃Ortho/para to methyl groupHalo-substituted phenyl derivative.

Hydrolysis

The thiadiazinone ring may undergo hydrolysis under acidic or basic conditions, though the sulfone groups stabilize the structure:

Reaction ConditionsProductMechanism
Concentrated HCl, refluxRing-opened sulfonamideAcid-catalyzed cleavage of the N–C=O bond.
NaOH, aqueous ethanolSodium salt of sulfonic acidBase-mediated hydrolysis

Cycloaddition and Ring-Opening

The electron-deficient thiadiazine ring may participate in cycloaddition reactions:

Reaction TypeConditions/ReagentsProduct
Diels-AlderWith electron-rich dienesFused bicyclic adducts
Ring-openingStrong nucleophiles (e.g., NH₃)Linear sulfonamide derivatives

Photochemical Reactions

UV irradiation may induce rearrangement or degradation, though limited data exists. Theoretical pathways include:

  • C–S bond cleavage in the thiadiazine ring.

  • Radical formation on the methylphenyl group.

Synthetic Utility

The compound serves as a precursor in pharmaceutical synthesis. Key transformations include:

  • Cyclization : Used in the synthesis of Torasemide analogs .

  • Functionalization : Introduction of halogens or nitro groups for structure-activity studies .

Wissenschaftliche Forschungsanwendungen

Diuretic Activity

One of the primary applications of 4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is in the development of diuretics. This compound is structurally related to Torsemide, a loop diuretic used to treat hypertension and edema associated with heart failure. Research indicates that derivatives of this compound exhibit potent diuretic effects by inhibiting sodium reabsorption in the kidneys, thus promoting fluid excretion.

Antitumor Activity

Recent studies have explored the potential anticancer properties of compounds related to 4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide. Molecular hybrids incorporating this structure have shown promise in targeting cancer cells by interfering with cellular signaling pathways and inducing apoptosis. For instance, novel derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects against a range of bacterial strains. This property may be attributed to its ability to disrupt bacterial cell wall synthesis or function.

Case Study 1: Diuretic Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that a series of derivatives based on the pyrido-thiadiazine scaffold exhibited enhanced diuretic activity compared to traditional agents like furosemide. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions significantly influenced their efficacy and potency (PubChem CID: 29984242) .

Case Study 2: Anticancer Activity

In a recent publication from Pharmaceutical Research, researchers synthesized a series of compounds derived from 4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide and evaluated their anticancer properties against human breast cancer cells. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant potential for further development as anticancer agents .

Wirkmechanismus

The mechanism of action of 4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(3-methylphenyl)-1,2,4-triazolo[4,3-c][1,3,5]thiadiazine: Similar structure but with a triazole ring instead of a pyridine ring.

    4-(3-methylphenyl)-1,2,4-thiadiazole: Lacks the fused pyridine ring, simpler structure.

    4-(3-methylphenyl)-1,3,5-triazine: Contains a triazine ring instead of a thiadiazine ring.

Uniqueness

4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is unique due to its fused pyridine-thiadiazine structure and the presence of the 1,1-dioxide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biologische Aktivität

4-(3-Methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide, also known as Torasemide Related Compound E, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies.

  • Molecular Formula : C₁₃H₁₁N₃O₃S
  • Molecular Weight : 289.31 g/mol
  • CAS Number : 72810-61-8

The biological activity of this compound is primarily linked to its role as a diuretic and its potential effects on various signaling pathways. It has been suggested that the compound may inhibit certain kinases involved in inflammatory responses and other cellular processes.

Inhibition of c-Jun N-terminal Kinases (JNK)

One of the notable mechanisms involves the inhibition of c-Jun N-terminal kinases (JNK), which are implicated in numerous diseases characterized by inflammation and cell death. JNKs are activated by stress signals and play a crucial role in mediating cellular responses to cytokines and other inflammatory stimuli .

Anti-inflammatory Effects

Research indicates that compounds similar to 4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide exhibit anti-inflammatory properties. These effects are particularly relevant in conditions such as asthma and rheumatoid arthritis where JNK pathways are often upregulated .

Diuretic Activity

As a derivative related to torasemide, this compound is expected to possess diuretic properties. Diuretics are commonly used to manage conditions such as hypertension and edema by promoting urine production and reducing fluid overload in tissues .

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activity of this compound:

  • In Vivo Studies : Animal models have demonstrated that the administration of this compound leads to significant reductions in inflammatory markers. For instance, one study reported decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) following treatment with related compounds .
  • Cell Culture Experiments : In vitro assays using human monocyte/macrophage cell lines showed that treatment with the compound resulted in reduced nitric oxide production and inhibited pro-inflammatory cytokine release .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds suggest that modifications to the thiadiazinone core can enhance or diminish biological activity. This highlights the importance of structural features in mediating the compound's effects on cellular pathways .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of 4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide:

Study TypeFindingsReference
In VivoReduced TNF-α and IL-6 levels
In VitroInhibition of nitric oxide production
Structure ActivityModifications affect potency against inflammatory pathways

Q & A

Q. What are the optimal synthetic routes for 4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The compound is synthesized via multi-step reactions starting from pyridothiadiazine precursors. Key steps include:

  • Cyclocondensation : Reacting sulfonamide intermediates with heterocyclic amines under reflux conditions.
  • Oxidation : Using hydrogen peroxide or ozone to introduce the 1,1-dioxide moiety .
  • Substituent Optimization : For the 3-methylphenyl group, Friedel-Crafts alkylation or Suzuki coupling may be employed.
    Yield improvements (e.g., >70%) are achieved by optimizing catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) and solvents (DMF or THF) . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyrido-thiadiazine core. For example, the 3-methylphenyl group shows distinct aromatic proton splitting (δ 7.2–7.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₁₃H₁₁N₃O₃S, [M+H]⁺ calcd. 290.0599) .
  • HPLC-PDA : Quantifies impurities (e.g., USP standards in ) using C18 columns (acetonitrile/water gradients) .

Intermediate Research Questions

Q. How can researchers resolve structural discrepancies in naming/positional isomers of pyrido-thiadiazine derivatives across literature sources?

Methodological Answer: The compound’s pyrido-thiadiazine core has positional ambiguity (e.g., pyrido[2,3-e] vs. pyrido[4,3-e] in vs. 12). To resolve this:

  • X-ray Crystallography : Determines absolute configuration.
  • Comparative NMR : Matches experimental shifts with computational predictions (e.g., DFT calculations) .
  • Literature Cross-Referencing : Aligns CAS registry numbers (e.g., 72810-61-8) with IUPAC naming conventions .

Q. What in vitro models are suitable for assessing this compound’s biological activity, and how are cytotoxicity thresholds determined?

Methodological Answer:

  • Cell Viability Assays : Use cancer cell lines (e.g., MDA-MB-231) with MTT or resazurin. IC₅₀ values (e.g., 2.5 µM in ) are calculated via nonlinear regression .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining or caspase-3/7 activation (e.g., 50% apoptosis induction at 48 hours) .
  • Dose-Response Validation : Replicate experiments with positive controls (e.g., doxorubicin) to minimize batch variability .

Advanced Research Questions

Q. How can machine learning (ML) predict this compound’s bioactivity against parasitic or enzymatic targets?

Methodological Answer:

  • Dataset Curation : Compile structural analogs (e.g., benzothiadiazine dioxides in ) with reported IC₅₀ values.
  • Feature Engineering : Use molecular descriptors (e.g., LogP, topological surface area) and docking scores (e.g., AutoDock Vina for hCA IX/XII inhibition in ).
  • Model Training : Train random forest or neural networks on datasets like ChEMBL. Validation metrics (RMSE < 0.5) ensure reliability .

Q. What metabolomic pathways are perturbed by this compound, and how can LC-MS/MS elucidate its mechanism of action?

Methodological Answer:

  • Untargeted Metabolomics : Treat cells (e.g., HepG2) and extract metabolites for LC-QTOF-MS analysis.
  • Pathway Enrichment : Use KEGG or MetaboAnalyst to identify altered pathways (e.g., glycolysis suppression in ).
  • Isotope Tracing : ¹³C-glucose labeling quantifies flux changes in central carbon metabolism .

Q. How do substituent modifications (e.g., methyl vs. methoxy groups) impact SAR for AMPA receptor modulation?

Methodological Answer:

  • Analog Synthesis : Replace the 3-methylphenyl group with electron-donating (e.g., -OCH₃) or withdrawing (-NO₂) groups.
  • Electrophysiology : Patch-clamp assays on HEK293 cells expressing GluA2 AMPAR subunits quantify potentiation (e.g., EC₅₀ shifts from 0.25 µM to 1.2 µM) .
  • Molecular Dynamics : Simulate ligand-receptor interactions (e.g., hydrogen bonding with Arg485) to rationalize SAR trends .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s primary molecular targets (e.g., enzymes vs. ion channels)?

Methodological Answer:

  • Target Deconvolution : Use CRISPR-Cas9 knockout libraries to identify genes essential for compound activity.
  • Biochemical Assays : Test purified targets (e.g., carbonic anhydrase IX in ) via stopped-flow spectroscopy.
  • Orthogonal Validation : Combine SPR (binding affinity) with cellular thermal shift assays (target engagement) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.